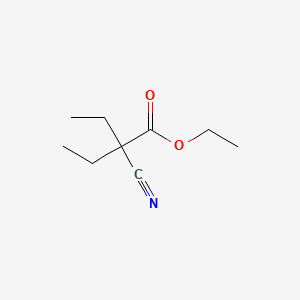
Acide 2,5-diméthoxybenzoïque
Vue d'ensemble
Description
L'acide 2,5-diméthoxybenzoïque est un composé organique de formule moléculaire C9H10O4. Il s'agit d'un dérivé de l'acide benzoïque, où deux groupes méthoxy sont attachés au cycle benzénique aux positions 2 et 5. Ce composé est connu pour ses applications dans divers domaines, y compris la synthèse organique et les produits pharmaceutiques .
Applications De Recherche Scientifique
2,5-Dimethoxybenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
2,5-Dimethoxybenzoic acid: primarily interacts with specific molecular targets within the body.
Pharmacokinetics:
These pharmacokinetic properties impact the compound’s bioavailability and overall efficacy .
Result of Action:
The molecular and cellular effects of 2,5-Dimethoxybenzoic acid remain an area of ongoing investigation. It could potentially modulate cellular processes, gene expression, or signaling cascades, but further studies are necessary to confirm these hypotheses .
Action Environment:
Environmental factors, such as pH, temperature, and co-administered substances, may influence the compound’s stability, efficacy, and overall action.
Analyse Biochimique
Biochemical Properties
2,5-Dimethoxybenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It has been used as an intermediate in the synthesis of galbulimima alkaloid GB 13 . The compound interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for enzymes involved in methylation and demethylation processes, influencing the activity of these enzymes and the overall reaction pathway.
Cellular Effects
2,5-Dimethoxybenzoic acid has been shown to exhibit antifungal activity, particularly against postharvest pathogens of strawberry fruits . It inhibits spore germination and mycelial growth of fungi such as Botrytis cinerea and Rhizopus stolonifer. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal growth and development of fungal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,5-Dimethoxybenzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,5-Dimethoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antifungal activity without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
2,5-Dimethoxybenzoic acid is involved in various metabolic pathways. It can undergo oxidative deamination to produce metabolites such as 4-bromo-2,5-dimethoxybenzoic acid . These metabolic processes are facilitated by enzymes such as monoamine oxidase, which catalyzes the deamination reaction. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2,5-Dimethoxybenzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its activity and function, as well as its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of 2,5-Dimethoxybenzoic acid is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that 2,5-Dimethoxybenzoic acid exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'acide 2,5-diméthoxybenzoïque peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la formylation du 1,4-diméthoxybenzène pour obtenir le 2,5-diméthoxybenzaldéhyde, suivi d'une réduction en alcool 2,5-diméthoxybenzylique. L'alcool est ensuite bromé pour former le 2-bromométhyl-1,4-diméthoxybenzène, qui est finalement réagi avec du magnésium ou du butyl lithium et du dioxyde de carbone pour produire l'this compound .
Méthodes de production industrielle
Dans les environnements industriels, la production d'this compound implique souvent l'utilisation du 3,5-diméthoxybenzoate de méthyle comme matière première. Ce composé subit une réaction d'alkylation de Friedel-Crafts avec de l'isopropanol et de l'acide chlorosulfonique en présence d'une solution d'acide sulfurique pour produire l'acide 4-isopropyl-3,5-diméthoxybenzoïque, qui peut être ensuite traité pour obtenir l'this compound .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2,5-diméthoxybenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes.
Réduction : Les réactions de réduction peuvent le convertir en alcools ou d'autres formes réduites.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents substituants sur le cycle benzénique.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme le brome ou le chlore en présence d'un catalyseur peuvent faciliter les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des quinones, des alcools et divers acides benzoïques substitués, en fonction des conditions de réaction et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications dans la recherche scientifique :
Biologie : Le composé est utilisé dans des études liées à l'inhibition enzymatique et aux interactions protéiques.
Industrie : L'this compound est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies. Par exemple, dans les systèmes biologiques, il peut agir comme un inhibiteur de certaines enzymes, affectant les voies métaboliques. Les groupes méthoxy sur le cycle benzénique jouent un rôle crucial dans son affinité de liaison et sa spécificité envers ces cibles .
Comparaison Avec Des Composés Similaires
L'acide 2,5-diméthoxybenzoïque peut être comparé à d'autres composés similaires, tels que :
Acide 2,4-diméthoxybenzoïque : Structure similaire mais avec des groupes méthoxy aux positions 2 et 4.
Acide syringique : Contient des groupes hydroxyles supplémentaires et se trouve naturellement dans diverses plantes.
Acide 2,5-diméthylbenzoïque : Possède des groupes méthyle au lieu de groupes méthoxy aux positions 2 et 5.
Ces composés partagent certaines propriétés chimiques mais diffèrent en termes de réactivité et d'applications, soulignant les caractéristiques uniques de l'this compound.
Propriétés
IUPAC Name |
2,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBTJMNTNCTCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182164 | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2785-98-0 | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2785-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYB89V8QU7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2,5-Dimethoxybenzoic acid and what is known about its geometry?
A1: 2,5-Dimethoxybenzoic acid (C₉H₁₀O₄) has a nearly planar structure. The molecule features a benzene ring with a carboxylic acid group and two methoxy groups substituted at the 2 and 5 positions. Steric interactions influence the geometry, pushing the methyl groups and the carboxylic acid group slightly out of the plane of the benzene ring [].
Q2: Does 2,5-Dimethoxybenzoic acid form hydrogen bonds?
A2: Yes, 2,5-Dimethoxybenzoic acid exhibits an unusual intramolecular hydrogen bond. This bond forms between the oxygen atom of the methoxy group at the 2-position and the carboxylic acid group. The bond distances and angle have been determined as follows: O···O = 2.547(2) Å and O–H···O = 154(3)° [].
Q3: Can 2,5-Dimethoxybenzoic acid be used as a starting material in organic synthesis?
A3: Yes, 2,5-Dimethoxybenzoic acid serves as a versatile building block in organic synthesis. For example, it can be transformed into monoalkyl derivatives of 7,7,8,8-tetracyano-p-quinodimethane []. It can also be used in the synthesis of anthracene derivatives [], the phytoalexin orchinol [, ], and the Galbulimima alkaloid GB 13 [].
Q4: What is a key reaction 2,5-Dimethoxybenzoic acid can undergo that is relevant to its use in synthesis?
A4: Reductive alkylation is a key reaction that 2,5-Dimethoxybenzoic acid can undergo. This reaction is particularly useful for the synthesis of complex molecules. For instance, reductive alkylation with 2-(3',5'-dimethoxyphenyl)ethyl iodide is a key step in the synthesis of orchinol [].
Q5: Are there any applications of 2,5-Dimethoxybenzoic acid in analytical chemistry?
A5: Yes, 2,5-Dimethoxybenzoic acid can be used as a standard for the analysis of phenolic compounds in plants. A solid-phase extraction (SPE) procedure coupled with high-performance liquid chromatography (HPLC) has been developed to quantify 2,5-Dimethoxybenzoic acid alongside other phenolics. This method enables researchers to investigate the accumulation of metabolites within various metabolic pathways, including the phenylpropanoid, shikimate, and polyketide pathways [].
Q6: Has 2,5-Dimethoxybenzoic acid been found in natural sources?
A6: Yes, 2,5-Dimethoxybenzoic acid has been isolated from the stems and leaves of Nauclea officinalis, a plant known for its medicinal properties [].
Q7: Have any metal complexes incorporating 2,5-Dimethoxybenzoic acid been synthesized?
A7: While specific details are limited in the provided abstracts, one study mentions the synthesis and investigation of the physicochemical properties of a gadolinium(III) complex with 2,5-Dimethoxybenzoic acid []. This suggests potential applications in areas like contrast agents or luminescent materials.
Q8: What is known about the biological activity of derivatives of 2,5-Dimethoxybenzoic acid?
A8: Derivatives of 2,5-Dimethoxybenzoic acid, particularly those containing the 1,3,4-oxadiazole moiety, have shown promising anticancer and antifungal activities. For example, compound 9i (2-(2,5-dimethoxyphenyl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole) exhibited significant activity against MDA231 breast cancer cells []. Additionally, 2,5-Dimethoxybenzoic acid itself displays antifungal activity against postharvest strawberry fruit pathogens [].
Q9: Have any studies explored the potential of 2,5-Dimethoxybenzoic acid metabolites to treat diseases?
A9: Yes, studies on mangiferin, a natural glucosyl xanthone, and its metabolites have revealed potential applications in treating hyperuricemia (high uric acid levels in the blood). While mangiferin itself has low oral bioavailability, its metabolite 1,3,6,7-tetrahydroxyxanthone (compound 2), synthesized using 2,5-Dimethoxybenzoic acid as a starting material, exhibited significant inhibitory activity on xanthine oxidase, an enzyme involved in uric acid production []. Both mangiferin and compound 2 reduced serum urate levels in hyperuricemic mice, suggesting a potential therapeutic role for 2,5-Dimethoxybenzoic acid-derived compounds in managing hyperuricemia [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














